4-fluoro-N-(2-methoxyethyl)aniline
Description
4-Fluoro-N-(2-methoxyethyl)aniline is a substituted aniline derivative featuring a fluorine atom at the para position of the benzene ring and a 2-methoxyethyl group attached to the nitrogen atom. This compound is synthesized via palladium-catalyzed coupling reactions, as demonstrated in the preparation of TRPA1 inhibitors, where it serves as a key intermediate . Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 185.20 g/mol. The fluorine atom enhances electron-withdrawing properties, while the 2-methoxyethyl group improves solubility and steric flexibility, making it valuable in medicinal chemistry for CNS-targeted drug development .
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
4-fluoro-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C9H12FNO/c1-12-7-6-11-9-4-2-8(10)3-5-9/h2-5,11H,6-7H2,1H3 |
InChI Key |
GILNNWLUUQZYEW-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-methoxyethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-fluorobenzene, undergoes nitration to form 4-fluoronitrobenzene.
Reduction: The nitro group in 4-fluoronitrobenzene is reduced to an amino group, yielding 4-fluoroaniline.
Alkylation: 4-fluoroaniline is then alkylated with 2-methoxyethyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-methoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 4-fluoro-N-(2-methoxyethyl)nitrobenzene.
Reduction: Formation of 4-fluoro-N-(2-methoxyethyl)amine.
Substitution: Formation of various substituted benzenamines depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain biological targets. The methoxyethyl group can influence the compound’s solubility and membrane permeability, affecting its overall bioavailability .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-fluoro-N-(2-methoxyethyl)aniline with five structurally related aniline derivatives:
Key Observations :
- Solubility : The 2-methoxyethyl group improves hydrophilicity, aiding CNS penetration in drug candidates , whereas indole or trifluoromethyl substituents (e.g., in ) increase lipophilicity.
- Bioactivity : The indole-containing derivative (C₁₅H₁₃FN₂) shows antimicrobial activity, suggesting π-π stacking interactions enhance target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
